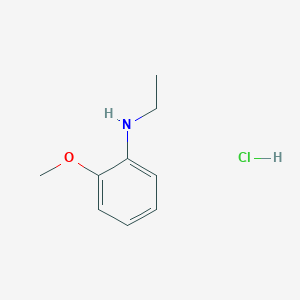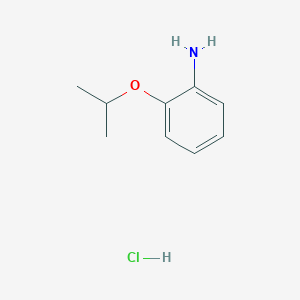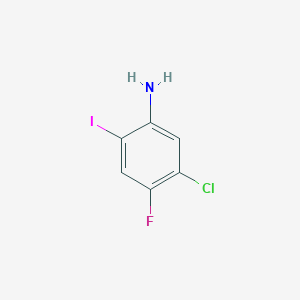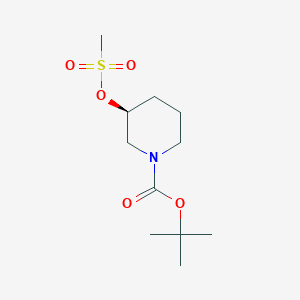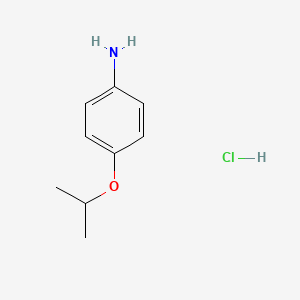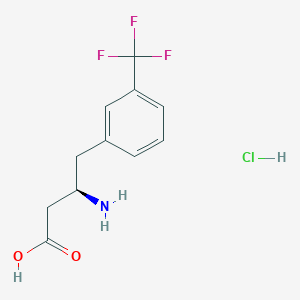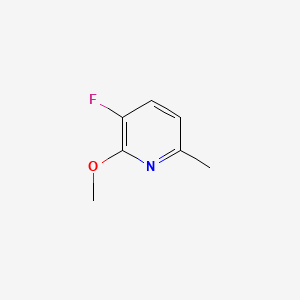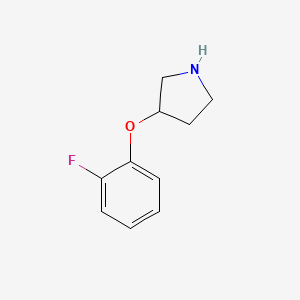
3-(2-Fluorophenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 g/mol . This compound is also known as 3-(2-Fluorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(2-Fluorophenoxy)pyrrolidine” is 1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the presence of a fluorophenoxy group attached to a pyrrolidine ring.Physical And Chemical Properties Analysis
“3-(2-Fluorophenoxy)pyrrolidine” is an oil at room temperature . .Aplicaciones Científicas De Investigación
Versatility in Drug Discovery
3-(2-Fluorophenoxy)pyrrolidine is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely utilized in medicinal chemistry for developing compounds for treating human diseases. This scaffold's interest stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and provide increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon termed “pseudorotation”. Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been extensively reported. The review by Petri et al. (2021) underscores the critical role of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds, emphasizing how different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles in drug candidates due to varying binding modes to enantioselective proteins (Petri et al., 2021).
Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridines, closely related to pyrrolidine derivatives, have been identified as biologically active molecules, primarily as anticancer agents and for other therapeutic effects. The review by El-Gamal et al. (2017) provides insights into biologically-active pyrrolopyridine derivatives, covering their structural and biological features. These derivatives are known for mimicking the purine ring of the ATP molecule, enabling them to act as kinase inhibitors for treating cancer and other diseases. The review also sheds light on the therapeutic efficiency and the chemistry of compounds containing the pyrrolopyridine scaffold, highlighting their potential in the pharmaceutical industry (El-Gamal et al., 2017).
Contribution to Optoelectronic Materials
In the realm of materials science, the incorporation of pyrrolidine and pyrrolopyridine derivatives into π-extended conjugated systems holds significant value. The review by Lipunova et al. (2018) discusses the applications of luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, in photo- and electroluminescence. These compounds are crucial in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. The incorporation of benzimidazole, carbazole, triphenylene, or triphenylamine fragments into the quinazoline scaffold has proven to be beneficial in creating novel optoelectronic materials with significant potential for real-world applications (Lipunova et al., 2018).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(2-Fluorophenoxy)pyrrolidine” are not mentioned in the available resources, pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities . They can serve as promising scaffolds for the development of new therapeutic agents .
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSXAGXHQORMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647896 |
Source


|
| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)pyrrolidine | |
CAS RN |
946681-67-0 |
Source


|
| Record name | 3-(2-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
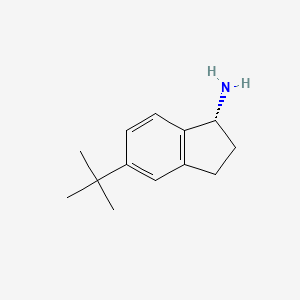
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
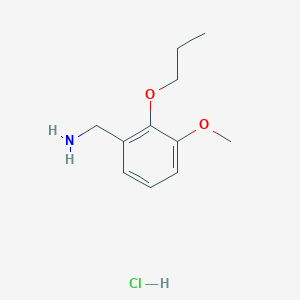
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
